ADU-S100 (ammonium salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 (ammonium salt) involves the preparation of cyclic dinucleotides. One common method includes the use of high-performance liquid chromatography (HPLC) to determine the concentration of ADU-S100 in liposomal formulations . The dry film of the compound is hydrated above 55°C in a solution of ADU-S100 (125 µg/mL, 170 µM) in HEPES buffer (10 mM, pH 7.4) by vigorous mixing .
Industrial Production Methods
Industrial production of ADU-S100 (ammonium salt) focuses on optimizing the formulation for systemic delivery. This involves incorporating ADU-S100 into DOTAP/cholesterol liposomes to enhance its stability and efficacy . The liposomal formulation protects the compound from spontaneous degradation in the bloodstream, ensuring efficient delivery to target cells .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 (ammonium salt) primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in combination with other immunostimulatory agents to enhance its efficacy. For instance, it can be formulated with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccines to potentiate anti-tumor immunity .
Major Products Formed
The primary product formed from the activation of ADU-S100 (ammonium salt) is the induction of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
Scientific Research Applications
ADU-S100 (ammonium salt) has a wide range of scientific research applications:
Cancer Immunotherapy: It is used to enhance the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity
Innate Immune Activation: The compound activates the STING pathway, leading to the production of type I interferons and other cytokines, which are essential for antiviral and antitumor responses
Vaccine Adjuvant: ADU-S100 can be used as an adjuvant in vaccines to boost the immune response.
Research Tool: It serves as a valuable tool in studying the STING pathway and its role in immune responses.
Mechanism of Action
ADU-S100 (ammonium salt) exerts its effects by activating the STING pathway. Upon binding to STING, the compound triggers the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines . This activation enhances the immune response, promoting the destruction of tumor cells .
Comparison with Similar Compounds
ADU-S100 (ammonium salt) is unique in its ability to activate all known human and mouse STING alleles, making it a versatile and potent immunostimulant . Similar compounds include:
Cyclic GMP-AMP (cGAMP): Another STING agonist with similar immunostimulatory properties.
ML RR-S2 CDA: A mixed-linkage cyclic dinucleotide that also activates the STING pathway.
2’3’-c-di-AM(PS)2 (Rp,Rp): A bisphosphorothioate analog of c-di-AMP with higher affinity for STING.
ADU-S100 stands out due to its enhanced stability and lipophilicity, which promote significantly increased STING signaling compared to endogenous and pathogen-derived cyclic dinucleotides .
Properties
Molecular Formula |
C20H30N12O10P2S2 |
---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
VZYXAGGQHVUTHM-LJFXOJISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Origin of Product |
United States |
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